4-isopropyloxazolidin-2-one
Overview
Description
4-isopropyloxazolidin-2-one is a heterocyclic organic compound with the molecular formula C6H11NO2. It is a derivative of oxazolidinone, characterized by a five-membered ring containing both nitrogen and oxygen atoms. This compound is known for its applications in medicinal chemistry, particularly as a scaffold in the development of antibacterial agents.
Mechanism of Action
Target of Action
The primary target of 2-Oxazolidinone, 4-(1-methylethyl)-, like other oxazolidinones, is the bacterial ribosome . Specifically, it binds to the peptidyl transferase center of the bacterial ribosome .
Mode of Action
2-Oxazolidinone, 4-(1-methylethyl)-, inhibits bacterial protein synthesis by binding to the 23S ribosomal RNA (rRNA) of the 50S subunit of the ribosome . This prevents the formation of a functional 70S initiation complex, thereby inhibiting protein synthesis .
Biochemical Pathways
The compound’s action affects the protein synthesis pathway in bacteria. By inhibiting the formation of the 70S initiation complex, it prevents the translation of mRNA into protein, disrupting the normal functioning of the bacteria .
Pharmacokinetics
Oxazolidinones, the class of antimicrobials to which 2-Oxazolidinone, 4-(1-methylethyl)- belongs, exhibit a favorable pharmacokinetic profile. They have excellent bioavailability and good tissue and organ penetration . This makes them effective against a wide range of multidrug-resistant Gram-positive pathogens .
Result of Action
The inhibition of protein synthesis by 2-Oxazolidinone, 4-(1-methylethyl)- leads to the cessation of bacterial growth. It is considered bacteriostatic against enterococci and staphylococci, but bactericidal for the majority of strains of streptococci .
Action Environment
The action, efficacy, and stability of 2-Oxazolidinone, 4-(1-methylethyl)- can be influenced by various environmental factors. For instance, Gram-negative pathogens are intrinsically resistant to oxazolidinones due to efflux pumps that force the compound out of the cell faster than it can accumulate .
Biochemical Analysis
Cellular Effects
Oxazolidinones, such as linezolid and tedizolid, have been shown to have bacteriostatic activity against gram-positive organisms . They demonstrate activity in vitro against a variety of gram-positive bacteria including streptococci, enterococci, coagulase-negative staphylococci, methicillin-sensitive Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), Bacillus species, Corynebacterium species, and Listeria monocytogenes .
Temporal Effects in Laboratory Settings
It is known that oxazolidinones, such as linezolid and tedizolid, have been used for longer-term treatments, but their use has been limited by concerns for adverse effects .
Metabolic Pathways
It is known that oxazolidinones, such as MRX-I, are metabolized by flavin-containing monooxygenase 5 (FMO5), short-chain dehydrogenase/reductase (SDR), aldo-keto reductase (AKR), and aldehyde dehydrogenase (ALDH) .
Subcellular Localization
It is known that oxazolidinones, such as linezolid and tedizolid, are active in vitro against numerous bacterial species .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-isopropyloxazolidin-2-one can be achieved through various methods. One common approach involves the reaction of urea with ethanolamine under microwave irradiation, using a catalytic amount of nitromethane to generate hot spots . Another method includes the palladium-catalyzed N-arylation of 2-oxazolidinones with aryl bromides, which provides 3-aryl-2-oxazolidinones in good yields . Additionally, the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds has been proposed to obtain oxazolidinones .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-isopropyloxazolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen-containing functional groups.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce oxazolidinone derivatives.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or aryl halides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-isopropyloxazolidin-2-one has a wide range of applications in scientific research:
Industry: The compound finds applications in the production of pharmaceuticals and agrochemicals due to its stability and reactivity.
Comparison with Similar Compounds
4-isopropyloxazolidin-2-one can be compared with other oxazolidinone derivatives such as linezolid and tedizolid. These compounds share a similar mechanism of action but differ in their pharmacokinetic profiles and spectrum of activity . Linezolid, for example, is known for its effectiveness against a wide range of Gram-positive bacteria, while tedizolid offers advantages in terms of dosing frequency and safety profile .
List of Similar Compounds
- Linezolid
- Tedizolid
- Sutezolid
- Radezolid
- Contezolid
These compounds highlight the versatility and potential of oxazolidinones in medicinal chemistry and their continued relevance in the development of new therapeutic agents .
Properties
IUPAC Name |
4-propan-2-yl-1,3-oxazolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-4(2)5-3-9-6(8)7-5/h4-5H,3H2,1-2H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBUPWRYTXGAWJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30333979 | |
Record name | 2-oxazolidinone, 4-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30333979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103723-70-2 | |
Record name | 2-oxazolidinone, 4-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30333979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.